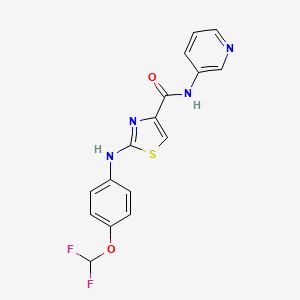
2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F2N4O2S and its molecular weight is 362.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and the underlying mechanisms of action of this compound, focusing on its pharmacological properties.
Synthesis
The synthesis of the compound involves a multi-step process, typically starting from a precursor containing a thiazole core. The key steps include:
- Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate thioketones and amines.
- Substitution Reactions : The introduction of the difluoromethoxy group and the pyridine moiety is performed via nucleophilic substitution methods.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | Apoptosis induction |
| Similar Thiazole Derivative | MCF-7 (Breast) | 3.8 | Cell cycle arrest |
Acetylcholinesterase Inhibition
Another significant area of research is its potential as an acetylcholinesterase inhibitor. Compounds that inhibit this enzyme are crucial in treating neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
In vitro assays revealed that the compound exhibited competitive inhibition against acetylcholinesterase, with an IC50 value comparable to known inhibitors. Molecular docking studies suggest strong binding affinity at the active site of the enzyme, indicating its potential as a therapeutic agent for cognitive disorders.
The biological activity of This compound can be attributed to:
- Interaction with Enzymes : The difluoromethoxy group enhances lipophilicity, facilitating better interaction with target enzymes.
- Receptor Binding : The pyridine moiety may play a role in receptor binding, influencing signaling pathways associated with cancer cell growth and neuroprotection.
属性
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2S/c17-15(18)24-12-5-3-10(4-6-12)21-16-22-13(9-25-16)14(23)20-11-2-1-7-19-8-11/h1-9,15H,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZVORAUINJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














